GSK1292263 GSK1292263 GSK1292263 has been investigated for the treatment of DIABETES MELLITUS, TYPE 2.
Brand Name: Vulcanchem
CAS No.: 1032823-75-8
VCID: VC0001531
InChI: InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3
SMILES: CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C
Molecular Formula: C23H28N4O4S
Molecular Weight: 456.6 g/mol

GSK1292263

CAS No.: 1032823-75-8

Cat. No.: VC0001531

Molecular Formula: C23H28N4O4S

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

GSK1292263 - 1032823-75-8

CAS No. 1032823-75-8
Molecular Formula C23H28N4O4S
Molecular Weight 456.6 g/mol
IUPAC Name 5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3
Standard InChI Key AYJRTVVIBJSSKN-UHFFFAOYSA-N
SMILES CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C
Canonical SMILES CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C
Appearance Solid powder

Chemical and Structural Properties of GSK1292263

Molecular Characteristics

GSK1292263 (IUPAC name: 5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole) has a molecular weight of 456.6 g/mol and a SMILES representation of CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C . Its structure features a 1,2,4-oxadiazole core linked to a piperidine ring and a pyridine moiety substituted with a methylsulfonyl group (Figure 1) .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1032823-75-8
InChI KeyAYJRTVVIBJSSKN-UHFFFAOYSA-N
Molecular FormulaC₂₃H₂₈N₄O₄S
SynonymsGSK263, R1J57STA6O

Mechanism of Action: GPR119 Agonism

Secondary Lipid Modulation

Unexpectedly, GSK1292263 demonstrated profound lipid-altering effects in dyslipidemic subjects. At 800 mg/day, it reduced low-density lipoprotein cholesterol (LDL-C) by 21.8% and triglycerides (TG) by 54.8%, while increasing high-density lipoprotein cholesterol (HDL-C) by 20.7% . Nuclear magnetic resonance (NMR) lipoprotein analysis attributed these changes to reductions in VLDL/chylomicron particles and increases in HDL particle size .

Pharmacological Effects in Clinical Trials

Lipid Profile Modulation

A dedicated lipid trial (NCT01218204) in non-diabetic dyslipidemic subjects found:

  • 800 mg GSK1292263 monotherapy:

    • LDL-C ↓21.8% (95% CI: -32.1 to -11.2%)

    • TG ↓54.8% (95% CI: -70.8 to -38.9%)

    • HDL-C ↑20.7% (95% CI: 9.8–31.6%)

  • Combination with atorvastatin: Enhanced LDL-C reduction (-35% with 80 mg atorvastatin + 800 mg GSK263) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator